

Literature review on the discovery of C7 alcohols

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An In-depth Technical Guide on the Discovery and Metabolism of Bioactive C7 Sugar Alcohols

This technical guide provides a comprehensive literature review on the discovery, biosynthesis, and physiological significance of seven-carbon sugar alcohols, also known as heptitols. Focusing on key examples like volemitol and perseitol, this document is intended for researchers, scientists, and drug development professionals. It details the metabolic pathways, experimental protocols for their study, and summarizes key quantitative data.

Introduction to C7 Sugar Alcohols

Seven-carbon sugar alcohols (heptitols) and their parent sugars are a unique class of carbohydrates found in various plants, algae, fungi, and bacteria.[1] Unlike the more common six-carbon sugars, heptoses and their corresponding sugar alcohols have distinct metabolic origins and biological activities. This guide will focus on two prominent heptitols, volemitol and perseitol, and the closely related seven-carbon ketose, D-mannoheptulose, which has significant therapeutic potential.[1]

Discovery of Volemitol

Volemitol was first isolated in 1889 by the French scientist Émile Bourquelot from the mushroom Lactarius volemus.[2][3] It is a naturally occurring seven-carbon sugar alcohol widely distributed in plants, particularly the genus Primula, as well as in red algae, fungi, mosses, and lichens.[2] In Primula, volemitol is a major product of photosynthesis, a transport carbohydrate in the phloem, and a significant storage compound.[1][2]



Discovery of Perseitol

Perseitol, another C7 sugar alcohol, is found in high concentrations in avocado (Persea americana), along with its parent sugar, D-mannoheptulose.[4][5] These C7 carbohydrates are primary products of photosynthesis in avocado and are transported in the phloem.[4][6]

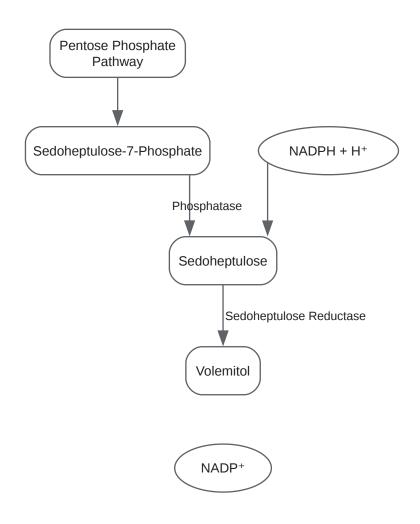
Biosynthesis of C7 Sugar Alcohols

The biosynthesis of C7 sugar alcohols is closely linked to central carbon metabolism, primarily originating from intermediates of the pentose phosphate pathway and the Calvin cycle.[1]

Volemitol Biosynthesis in Primula

In plants of the genus Primula, volemitol is synthesized from sedoheptulose-7-phosphate, an intermediate of the pentose phosphate pathway.[7] The pathway involves the dephosphorylation of sedoheptulose-7-phosphate to sedoheptulose, which is then reduced to volemitol.[1] This reduction is catalyzed by the NADPH-dependent enzyme, sedoheptulose reductase.[8][9]





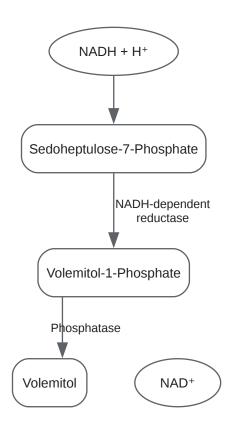
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Biosynthesis of Volemitol in Primula.

Alternative Volemitol Biosynthesis in Brown Algae

An alternative pathway has been identified in the brown alga Pelvetia canaliculata.[8] This pathway involves the reduction of the phosphorylated precursor, sedoheptulose-7-phosphate, to volemitol-1-phosphate by an NADH-dependent reductase, followed by dephosphorylation to yield volemitol.[8][10]





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Proposed Volemitol Biosynthesis in Pelvetia canaliculata.

Perseitol and D-Mannoheptulose Biosynthesis in Avocado

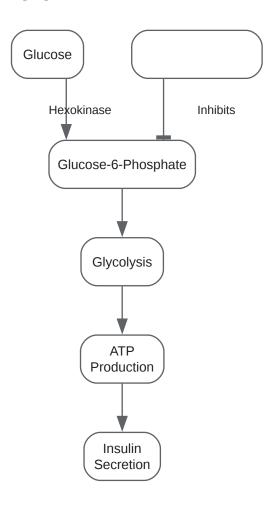
In avocado, the biosynthesis of C7 sugars is also linked to the Calvin cycle.[4] The formation of the C7 backbone occurs through the condensation of dihydroxyacetone-phosphate and erythrose-4-phosphate to form sedoheptulose-1,7-bisphosphate.[6] This is then thought to be isomerized to a phosphorylated D-mannoheptulose derivative, which can be dephosphorylated to D-mannoheptulose or further reduced to perseitol.[6][11]

Therapeutic Potential and Drug Development

D-mannoheptulose has garnered significant attention for its therapeutic properties. It is a specific inhibitor of hexokinase, the enzyme that catalyzes the first step of glycolysis.[12][13] By inhibiting glucose phosphorylation, D-mannoheptulose can block insulin release and the utilization of carbohydrates.[12][14] This mechanism has led to investigations into its potential as an anti-cancer agent, as many cancer cells rely heavily on glycolysis for energy (the



Warburg effect).[12][15] Studies have shown that D-mannoheptulose exhibits cytotoxic effects against breast cancer cell lines.[15]



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Mechanism of Action of D-Mannoheptulose.

Quantitative Data

The concentration of these C7 sugar alcohols varies significantly among species and tissues.



Compound	Organism	Tissue	Concentration	Reference
Volemitol	Primula x polyantha	Source Leaves	Up to 50 mg/g fresh weight (~25% of dry weight)	[9][10][16]
Volemitol	Primula x polyantha	Phloem Sap	~24% (mol/mol) of phloem sap carbohydrates	[9][16][17]
Perseitol	Persea americana (Avocado)	Seed	Present, not quantified	[7]
D- Mannoheptulose	Persea americana (Avocado)	Seed	Present, not quantified	[11]

Key Experimental Protocols Isolation of Volemitol from Fungal Material

This protocol is based on the original discovery and subsequent methodologies for extracting polyols from fungi.[18]

- Fungal Culture: A volemitol-producing fungus, such as Lactarius volemus, is grown in a suitable liquid medium (e.g., Potato Dextrose Broth) through submerged fermentation to generate sufficient biomass.[18]
- Harvesting and Drying: The fungal biomass is harvested by filtration, washed with distilled water, and then lyophilized (freeze-dried).[18]
- Extraction: The dried biomass is powdered and suspended in 80% ethanol (1:10 w/v) and agitated overnight at room temperature to extract polar metabolites.[18]
- Purification: The crude extract is concentrated and purified using column chromatography. A
 cellulose powder column with a gradient of water-saturated n-butanol to increasing

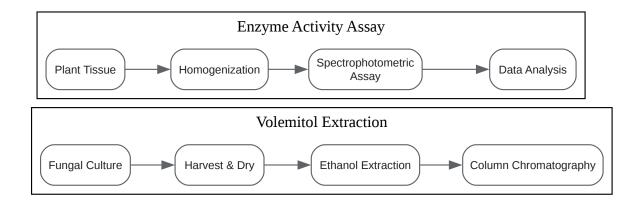


concentrations of ethanol in water can be used to separate volemital from other polyols.[3] [18]

Sedoheptulose Reductase Activity Assay

This assay measures the activity of the key enzyme in volemitol biosynthesis by monitoring the oxidation of NADPH.[1][7][19]

- Protein Extraction: Fresh Primula leaf tissue is homogenized in a cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 5 mM DTT, and protease inhibitors).
 The homogenate is centrifuged, and the supernatant is used as the crude enzyme extract.[1]
 [7]
- Assay Mixture: The reaction mixture contains Tricine-KOH buffer (100 mM, pH 8.0), NADPH,
 the crude protein extract, and is initiated by the addition of sedoheptulose.
- Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is measured spectrophotometrically.[7][19]
- Activity Calculation: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 μ mol of NADPH per minute.[1]



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General Experimental Workflows.



Quantification of Heptitols by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of sugar alcohols.

- Sample Preparation: An aqueous extract from plant or fungal material is prepared and filtered through a 0.45 µm syringe filter.[7]
- Standard Curve: A series of volemitol or perseitol standards of known concentrations are prepared to generate a calibration curve.[7]
- HPLC Analysis: Samples and standards are injected into an HPLC system equipped with a suitable column (e.g., an amine-based column for carbohydrate analysis) and a refractive index detector.
- Quantification: The heptitol peak in the sample is identified by its retention time compared to the standard. The concentration is calculated by comparing the peak area to the standard curve.[7]

Conclusion

The discovery of C7 sugar alcohols, from the initial isolation of volemitol to the characterization of perseitol and D-mannoheptulose in avocado, has unveiled a fascinating and relatively underexplored area of carbohydrate metabolism. The biosynthetic pathways of these compounds, originating from key intermediates of the pentose phosphate pathway and the Calvin cycle, highlight unique enzymatic steps, such as the action of sedoheptulose reductase. The therapeutic potential of D-mannoheptulose as a hexokinase inhibitor demonstrates the relevance of these C7 sugars in drug development, particularly in the context of metabolic diseases and oncology. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the discovery, biosynthesis, and biological activities of this promising class of C7 alcohols.

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